3'-Chloro-3-(4-fluorophenyl)propiophenone

描述

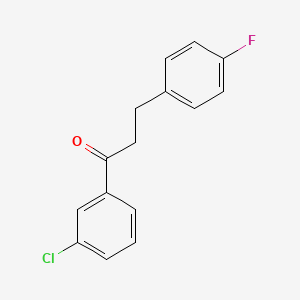

3’-Chloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O It is a member of the propiophenone family, characterized by the presence of a propiophenone core substituted with a chloro and a fluoro group on the phenyl rings

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-chloro-4-fluoropropiophenone. This intermediate is then subjected to further reactions to introduce the additional phenyl group, resulting in the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反应分析

Types of Reactions: 3’-Chloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new halogenated derivatives or other substituted products.

科学研究应用

3’-Chloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3’-Chloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .

相似化合物的比较

3-Chloro-4’-fluoropropiophenone: Similar structure but lacks the additional phenyl group.

3-Chloropropiophenone: Contains a chloro group but no fluoro substitution.

4-Fluoropropiophenone: Contains a fluoro group but no chloro substitution.

Uniqueness: 3’-Chloro-3-(4-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro groups on the phenyl rings, which may confer distinct chemical and biological properties compared to its analogs .

生物活性

3'-Chloro-3-(4-fluorophenyl)propiophenone, a synthetic compound with significant interest in pharmacological research, has been investigated for its biological activities. This article aims to summarize current findings regarding its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the class of propiophenones, characterized by a phenyl group substituted with chlorine and fluorine atoms. Its chemical structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis |

| HeLa | 20.5 | Inhibits cell proliferation |

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated significant activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Effects

Another study focused on the anticancer effects of this compound on MCF-7 and HeLa cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, along with increased markers of apoptosis, such as cleaved PARP and caspase-3 activation .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-chloro-3-(4-fluorophenyl)propiophenone, and how can reaction efficiency be monitored?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation of a propiophenone precursor. For example, a trifluoromethyl analog (3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can be synthesized via ketone functionalization under anhydrous conditions using Lewis acid catalysts like AlCl₃ . Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Yield optimization may require adjusting stoichiometry and reaction time.

Q. How should researchers characterize the crystallographic structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualization . For accurate data, ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) and maintain cryogenic conditions during data collection to minimize thermal motion artifacts.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow protocols for structurally similar chlorinated aromatics:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Conduct reactions in a fume hood to avoid inhalation .

- Store at -20°C for long-term stability, as recommended for analogs like 4'-chloro-3'-hydroxypropiophenone .

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional is most reliable?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies . Basis sets such as 6-311++G(d,p) are recommended for halogenated systems. Validate predictions against experimental UV-Vis or NMR data.

Q. What strategies resolve contradictions in toxicity data for chlorinated aromatic ketones?

- Methodological Answer : Conflicting toxicity reports (e.g., acute vs. chronic effects) require:

- Dose-response studies across multiple cell lines (e.g., HepG2 for hepatic toxicity).

- Environmental persistence assays (e.g., OECD 301B biodegradability test) .

- Cross-referencing with structurally related compounds, such as 3-chlorophenol, which shows low acute toxicity but potential bioaccumulation risks .

Q. How does substrate concentration influence catalytic reductions of this compound, and how can enantioselectivity be optimized?

- Methodological Answer : For asymmetric reductions (e.g., using R. mucilaginosa cells), substrate concentration impacts enzyme saturation. A study on propiophenone analogs found optimal activity at 10–13.3 mM; higher concentrations (>20 mM) inhibit microbial cells . Enantioselectivity can be enhanced by immobilizing catalysts or using co-solvents (e.g., 10% DMSO) to improve substrate solubility.

Q. What experimental designs mitigate challenges in detecting degradation intermediates of this compound?

属性

IUPAC Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASITHZZCXMUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644575 | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-19-9 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。